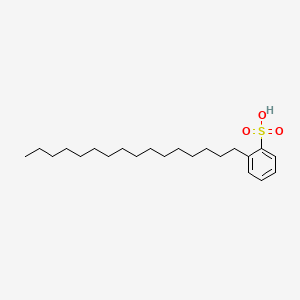
2-hexadecylbenzenesulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecylbenzenesulfonic acid is an organic compound with the molecular formula C22H38O3S. It is a member of the benzenesulfonic acid family, characterized by a long hexadecyl chain attached to the benzene ring. This compound is known for its surfactant properties and is widely used in various industrial applications, including detergents and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-hexadecylbenzenesulfonic acid typically involves the sulfonation of hexadecylbenzene. The process can be carried out using sulfur trioxide (SO3) and fuming sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure high yield .
Industrial Production Methods: In industrial settings, the sulfonation of hexadecylbenzene is often performed in continuous stirred-tank reactors (CSTRs) or microreactors. These reactors provide efficient mixing and thermal control, which are crucial for the safe and effective production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexadecylbenzenesulfonic acid primarily undergoes sulfonation reactions. It can also participate in substitution reactions due to the presence of the sulfonic acid group.
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide and fuming sulfuric acid are commonly used reagents.
Substitution: Various nucleophiles can react with the sulfonic acid group under appropriate conditions.
Major Products: The primary product of these reactions is the sulfonated derivative of hexadecylbenzene, which retains the surfactant properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
2-Hexadecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Widely used in detergents, emulsifiers, and as an oil-displacing agent in tertiary oil recovery.
Wirkmechanismus
The mechanism of action of 2-hexadecylbenzenesulfonic acid is primarily based on its surfactant properties. The long hydrophobic hexadecyl chain interacts with hydrophobic surfaces, while the hydrophilic sulfonic acid group interacts with water. This dual interaction reduces surface tension and enhances the solubility of hydrophobic compounds in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
- 4-Hexadecylbenzenesulfonic acid
- Benzenesulfonic acid derivatives with varying alkyl chain lengths
Uniqueness: 2-Hexadecylbenzenesulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Eigenschaften
CAS-Nummer |
50852-38-5 |
|---|---|
Molekularformel |
C22H38O3S |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-hexadecylbenzenesulfonic acid |
InChI |
InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)26(23,24)25/h16-17,19-20H,2-15,18H2,1H3,(H,23,24,25) |
InChI-Schlüssel |
CTIFKKWVNGEOBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





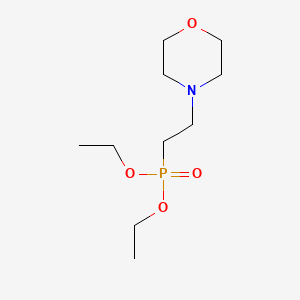


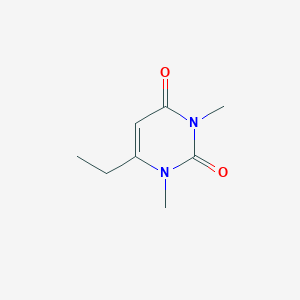
![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
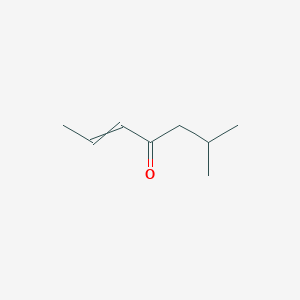
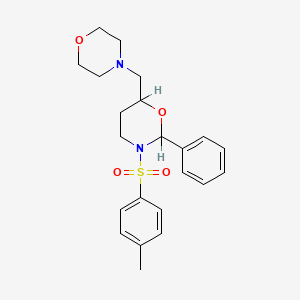
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
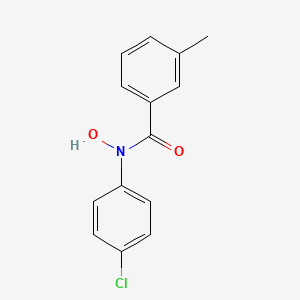
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
